molecular formula C21H14ClN3O B3515913 4-chloro-N-(4-phenylquinazolin-2-yl)benzamide

4-chloro-N-(4-phenylquinazolin-2-yl)benzamide

Cat. No.: B3515913
M. Wt: 359.8 g/mol
InChI Key: URPLSYBROYNOIS-UHFFFAOYSA-N
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Description

Contextualization of Quinazoline (B50416) Derivatives as Privileged Scaffolds in Drug Discovery

Quinazoline and its derivatives are heterocyclic compounds composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. mdpi.com This scaffold is recognized in medicinal chemistry as a "privileged structure" due to its ability to bind to a variety of biological targets, leading to a wide spectrum of pharmacological activities. nih.gov Quinazolines are the foundational structures for over 200 naturally occurring alkaloids and a multitude of synthetic compounds. mdpi.comnih.gov

The therapeutic potential of quinazoline derivatives is remarkably diverse, with documented biological activities that include anticancer, anti-inflammatory, antibacterial, antiviral, anticonvulsant, and antioxidant effects. mdpi.comwisdomlib.org The versatility of the quinazoline core allows for substitutions at various positions, enabling chemists to modulate the molecule's steric, electronic, and pharmacokinetic properties to optimize its interaction with specific biological targets.

A significant testament to the importance of this scaffold is the number of quinazoline-based drugs approved by the U.S. Food and Drug Administration (FDA), particularly in the field of oncology. mdpi.com Many of these drugs function as kinase inhibitors, targeting enzymes like the Epidermal Growth Factor Receptor (EGFR) that are often overactive in cancer cells. mdpi.commdpi.com

Table 1: Examples of FDA-Approved Quinazoline-Based Anticancer Drugs

Drug Name Mechanism of Action
Gefitinib EGFR Tyrosine Kinase Inhibitor
Erlotinib EGFR Tyrosine Kinase Inhibitor
Lapatinib Dual Tyrosine Kinase Inhibitor (EGFR and HER2)
Afatinib Irreversible ErbB Family Blocker
Vandetanib Kinase Inhibitor (VEGFR, EGFR, and RET)

Significance of Benzamide (B126) Moieties in Bioactive Compounds

The benzamide moiety, an amide derivative of benzoic acid, is another structural component frequently found in biologically active compounds. nanobioletters.comwikipedia.org The amide bond is a fundamental feature in numerous top-selling pharmaceuticals and is crucial for the structure of peptides and proteins. nanobioletters.commdpi.com Aromatic amides are generally stable and can be synthesized with relative ease. mdpi.com

Like quinazolines, the benzanilide (B160483) core (a benzamide with a phenyl substituent on the nitrogen) is considered a privileged structure, serving as a key component in ligands that bind to a wide array of receptors. nih.govresearchgate.net Benzamide derivatives have demonstrated a broad range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties. nanobioletters.com Their mechanism of action can vary widely; for example, some benzamide-containing molecules function as histone deacetylase (HDAC) inhibitors, which is a valuable strategy in cancer therapy. researchgate.net The versatility of the benzamide scaffold allows for extensive structural modifications to fine-tune its biological activity. mdpi.com

Table 2: Reported Biological Activities of Key Scaffolds

Scaffold Reported Biological Activities
Quinazoline Anticancer, Antiviral, Antifungal, Antibacterial, Anti-inflammatory, Anticonvulsant, Antioxidant mdpi.comwisdomlib.org
Benzamide Anticancer, Antimicrobial, Anti-inflammatory, Analgesic, Anticonvulsant, Antioxidant nanobioletters.comresearchgate.net

Rationale for the Design, Synthesis, and Investigation of 4-chloro-N-(4-phenylquinazolin-2-yl)benzamide

The design of this compound is rooted in the strategy of molecular hybridization. nih.govrsc.org This approach involves covalently linking two or more distinct pharmacophores to create a new hybrid molecule with potentially enhanced affinity, improved selectivity, or a novel mechanism of action compared to the individual components. rsc.orgrsc.org

The rationale for investigating this specific compound is to leverage the well-established therapeutic properties of both the quinazoline and benzamide scaffolds. nih.govnih.gov By combining these two privileged structures, researchers aim to create a synergistic effect or target multiple biological pathways. For instance, various quinazoline-benzamide hybrids have been designed and evaluated for their potential as anticancer and anti-inflammatory agents. nih.govnih.gov

Overview of Research Trajectories for Novel Small Molecules

The discovery and development of novel small molecules like this compound are central to modern pharmaceutical research. mdpi.com The trajectory for these molecules follows a well-defined, albeit complex and resource-intensive, path.

The process often begins with identifying a biological target implicated in a disease. ucl.ac.uk From there, several strategies are employed to find "hit" molecules that can modulate this target. High-throughput screening (HTS) allows for the rapid testing of vast libraries of chemical compounds to identify initial hits. ucl.ac.uk Concurrently, computer-aided drug design (CADD) has become an indispensable tool. nih.gov Techniques such as virtual screening and molecular docking enable scientists to computationally predict how potential drug candidates will interact with a target protein at the atomic level, significantly accelerating the identification of promising leads. nih.govmdpi.com

Once a "hit" is identified, it undergoes a process of lead optimization, where medicinal chemists synthesize and test numerous analogs to improve properties like potency, selectivity, and pharmacokinetic characteristics. nih.gov This phase is followed by extensive preclinical studies, which involve in vitro testing on cell cultures and in vivo evaluations in animal models to assess the compound's efficacy and safety profile. nih.gov Small-molecule drugs, particularly targeted therapies like kinase inhibitors, continue to be a major focus of development, especially in therapeutic areas such as oncology. mdpi.com The ultimate goal is to develop novel treatments that are more effective and specific, thereby improving patient outcomes. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-N-(4-phenylquinazolin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN3O/c22-16-12-10-15(11-13-16)20(26)25-21-23-18-9-5-4-8-17(18)19(24-21)14-6-2-1-3-7-14/h1-13H,(H,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPLSYBROYNOIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Chemical Transformations of 4 Chloro N 4 Phenylquinazolin 2 Yl Benzamide

Methodologies for the Construction of the Quinazoline (B50416) Core

The quinazoline skeleton is a prominent heterocyclic motif in medicinal chemistry, and numerous methods have been developed for its construction. nih.govmdpi.com These strategies often involve the formation of the pyrimidine (B1678525) ring fused to a benzene (B151609) ring, starting from substituted anilines or benzonitriles.

A common precursor for the synthesis of the required 2-amino-4-phenylquinazoline intermediate is 2-aminobenzophenone. One-pot, three-component reactions are particularly efficient. For instance, a microwave-promoted, solvent-free synthesis can be achieved by reacting 2-aminobenzophenones, aldehydes, and ammonium acetate, which provides the target quinazolines in good to excellent yields (70–91%) within minutes. nih.gov Another effective three-component methodology involves the iodine-catalyzed reaction of substituted benzaldehydes with substituted o-aminoarylketones in the presence of ammonium acetate, resulting in excellent yields of 91–97%. nih.gov

Transition-metal catalysis is a cornerstone of modern organic synthesis and has been extensively applied to the construction of quinazoline derivatives. mdpi.comnih.gov

Copper-Catalyzed Reactions: Copper catalysts are widely used due to their low cost and versatile reactivity. nih.gov Methods include the one-pot tandem reaction among aldehydes, (2-aminophenyl)methanols, and ammonium chloride in the presence of a copper catalyst system. nih.gov Another approach involves a copper-catalyzed cascade reaction of (2-aminophenyl)methanols with aldehydes using cerium nitrate hexahydrate and ammonium chloride, which tolerates various functional groups and produces 2-substituted quinazolines in good yields. organic-chemistry.org A ligand-free, copper-catalyzed cascade reaction starting from (2-bromophenyl)methylamines and amides also provides a practical route to quinazoline derivatives. organic-chemistry.org

Palladium-Catalyzed Reactions: Palladium catalysts enable efficient C-C and C-heteroatom bond formations. nih.gov A three-component tandem reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids, catalyzed by palladium, yields diverse quinazolines. organic-chemistry.org This method is advantageous as it tolerates bromo and iodo groups, which can be used for further functionalization. nih.govorganic-chemistry.org

Iron-Catalyzed Reactions: Iron catalysts offer a more economical and environmentally friendly alternative. An iron-catalyzed synthesis of quinazolines from 2-aminobenzylamines and amines under aerobic conditions has been developed. mdpi.com Another iron-catalyzed method involves the intramolecular C-N bond formation and aromatization of 2-alkylamino N-H ketimine derivatives. organic-chemistry.org

Other notable methods include Lewis acid-catalyzed synthesis from N-phenyl-benzimidamides, visible light-assisted photo-redox oxidative annulation, and reactions starting from anthranilic acid. nih.govresearchgate.netmdpi.com

Table 1: Selected Methodologies for Quinazoline Core Synthesis
MethodStarting MaterialsKey Reagents/CatalystTypical Yields
Microwave-Promoted Three-Component ReactionAldehydes, 2-Aminobenzophenones, Ammonium AcetateMicrowave irradiation (solvent-free)70-91% nih.gov
Iodine-Catalyzed Three-Component ReactionSubstituted Benzaldehydes, o-Aminoarylketones, Ammonium AcetateIodine (I₂)91-97% nih.gov
Copper-Catalyzed Cascade Reaction(2-Aminophenyl)methanols, AldehydesCuCl, TEMPO, 2,2′-bipyridineGood to excellent nih.govorganic-chemistry.org
Palladium-Catalyzed Three-Component Reaction2-Aminobenzonitriles, Aldehydes, Arylboronic AcidsPalladium catalystGood yields organic-chemistry.org
Iron-Catalyzed Aerobic Oxidation2-Aminobenzylamines, AminesFeBr₂Moderate to good mdpi.com

Approaches to the Introduction and Derivatization of the Benzamide (B126) Moiety

Once the 2-amino-4-phenylquinazoline core is synthesized, the 4-chlorobenzamide (B146232) moiety is introduced via a standard amidation reaction. This typically involves the reaction of the primary amino group at the C2 position of the quinazoline ring with an activated form of 4-chlorobenzoic acid.

The most common method is the acylation of 2-amino-4-phenylquinazoline with 4-chlorobenzoyl chloride. This reaction is generally high-yielding and is often carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. The choice of solvent can range from aprotic polar solvents like acetonitrile to chlorinated solvents like dichloromethane.

Alternatively, direct amide coupling between 2-amino-4-phenylquinazoline and 4-chlorobenzoic acid can be achieved using standard peptide coupling reagents. Reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an additive like 1-hydroxybenzotriazole (HOBt), facilitate the formation of the amide bond under mild conditions.

Derivatization of the benzamide moiety primarily involves modifications to the benzoyl group before the coupling reaction. For the synthesis of the title compound, this is fixed as 4-chlorobenzoyl. However, a library of analogs could be created by using a variety of substituted benzoyl chlorides or benzoic acids in the amidation step. researchgate.net

Optimization of Reaction Conditions and Yields for 4-chloro-N-(4-phenylquinazolin-2-yl)benzamide Synthesis

For the quinazoline core synthesis, particularly in metal-catalyzed reactions, several factors are critical. researchgate.net

Catalyst and Ligand: The choice of metal (e.g., Cu, Pd, Fe) and the corresponding ligands can significantly impact catalytic activity and product yield. organic-chemistry.org For instance, in copper-catalyzed reactions, the use of ligands like 1,10-phenanthroline can improve the efficiency of aerobic oxidative coupling. nih.gov

Solvent: Solvent polarity can influence reaction rates and yields. In some cases, solvent-free conditions, especially under microwave irradiation, have proven to be highly effective and environmentally friendly. nih.govresearchgate.net For the synthesis of benzamide derivatives from 2-aminobenzamide and benzoyl chlorides, polar aprotic solvents like acetonitrile (MeCN) provided the best results under reflux conditions. orientjchem.org

Temperature: Reaction temperature is a key parameter. While many reactions are conducted at elevated temperatures (80-140°C) to ensure a reasonable reaction rate, microwave-assisted synthesis can significantly shorten reaction times from hours to minutes. nih.govnih.gov

Base and Additives: The choice and stoichiometry of the base or other additives can be crucial for neutralizing acidic byproducts and promoting the desired reaction pathway. organic-chemistry.org

In the amidation step, optimization focuses on ensuring complete conversion without side reactions. Using 4-chlorobenzoyl chloride, the reaction is often rapid at room temperature. Key variables include the choice of base and solvent to ensure solubility of the starting materials and facilitate product isolation. For amide coupling reactions with 4-chlorobenzoic acid, the selection of the appropriate coupling reagent and reaction time is important to prevent the formation of byproducts and ensure high yields.

Table 2: Optimization Parameters for Synthesis
Reaction StepParameterConditions/VariationsGeneral Outcome
Quinazoline Core FormationMethodConventional Heating vs. Microwave IrradiationMicrowave often leads to shorter reaction times and higher yields. nih.gov
CatalystCu, Pd, Fe, or catalyst-freeYields are highly dependent on substrate and catalyst choice; copper and palladium are broadly effective. organic-chemistry.org
SolventPolar protic, polar aprotic, or solvent-freePolar aprotic solvents or solvent-free conditions often give superior yields. nih.govorientjchem.org
AmidationAcylating Agent4-chlorobenzoyl chloride vs. 4-chlorobenzoic acid + coupling agentAcyl chloride method is often faster and simpler; coupling agents offer milder conditions.
BaseTriethylamine, Pyridine, etc.Essential for neutralizing HCl when using acyl chlorides.

Exploration of Functional Group Interconversions and Advanced Derivatization

The structure of this compound offers several sites for post-synthesis modification to create a library of related compounds.

Modification of the 4-chloro-benzamide Moiety: The chlorine atom on the benzamide ring is a versatile handle for functionalization. It can be replaced by other groups through nucleophilic aromatic substitution, although this typically requires harsh conditions or electron-withdrawing activating groups. More commonly, the chloro group serves as an excellent electrophile in palladium-catalyzed cross-coupling reactions. For example, Suzuki coupling with boronic acids can introduce new aryl or alkyl groups, Sonogashira coupling with terminal alkynes can install alkynyl groups, and Buchwald-Hartwig amination can be used to introduce new amine functionalities.

Modification of the 4-phenyl Group: The phenyl ring at the C4 position of the quinazoline core can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. The position of substitution (ortho, meta, or para) will be directed by the existing quinazoline moiety.

Modification of the Quinazoline Core: The quinazoline ring itself is relatively stable, but the nitrogen atoms can be quaternized to form quinazolinium salts. Furthermore, if the synthesis is designed to carry other functional groups on the benzene portion of the quinazoline core (e.g., methoxy (B1213986), nitro), these can be further transformed. For example, a nitro group can be reduced to an amine, which can then be diazotized or acylated to introduce a wide array of new functionalities. The presence of iodo and bromo moieties on the quinazoline scaffold allows for flexibility for further synthetic manipulations. nih.gov

Stereoselective Synthesis Considerations

The chemical structure of this compound is achiral, meaning it does not have any stereocenters and is not chiral. Therefore, considerations for stereoselective synthesis are not applicable to the preparation of this specific compound. If chiral substituents were to be introduced on either the quinazoline or benzamide portions of the molecule in advanced derivatization, then the use of stereoselective synthetic methods or chiral resolution techniques would become necessary to isolate specific stereoisomers.

Based on a comprehensive search of available scientific literature, there is no specific research data published on the biological activity or molecular mechanisms of the compound This compound .

Therefore, it is not possible to provide an article that adheres to the requested detailed outline, as no information could be found for the following sections concerning this specific molecule:

Biological Activity and Molecular Mechanisms of 4 Chloro N 4 Phenylquinazolin 2 Yl Benzamide

Phenotypic Screening and Cellular Mechanism of Action in Model Systems

While research exists for structurally related compounds such as 4-anilinoquinazolines, 4-morpholinoquinazolines, and quinazoline-2-carboxamides, extrapolating their biological activities to 4-chloro-N-(4-phenylquinazolin-2-yl)benzamide would be scientifically inaccurate. The precise positioning of substituents on the quinazoline (B50416) scaffold is critical in determining the molecule's interaction with biological targets. Consequently, without dedicated studies on the specified compound, no data-driven article can be generated.

Structure Activity Relationship Sar Studies and Rational Design of 4 Chloro N 4 Phenylquinazolin 2 Yl Benzamide Analogues

Systematic Chemical Modifications of the Quinazoline (B50416) Scaffold

The quinazoline core is a foundational element for the biological activity of this class of compounds, and its modification has been a key area of SAR studies. Alterations at various positions of the quinazoline ring have been shown to significantly impact activity.

Furthermore, substitutions on the benzene (B151609) ring portion of the quinazoline nucleus (positions 5 through 8) have been investigated. Research on various quinazoline derivatives has revealed that introducing small, lipophilic groups or hydrogen bond donors/acceptors at positions 6 and 7 can modulate activity and selectivity. nih.gov While direct modifications on the 4-phenylquinazolin-2-yl scaffold of the title compound are not extensively detailed in publicly available literature, the general SAR principles for quinazolines suggest that this part of the molecule is a prime candidate for optimization. For example, the introduction of morpholino groups at the 4-position of the quinazoline ring in other series has been shown to confer potent and selective inhibitory activity against enzymes like PI3K. nih.gov

The 2-amino linkage to the benzamide (B126) moiety is another critical feature. Variations in this linker, such as replacing the amine with other functional groups, would likely have a profound impact on the compound's biological profile, as it governs the orientation of the benzamide portion relative to the quinazoline core.

Table 1: Impact of Quinazoline Scaffold Modifications on Biological Activity in Analogous Series

Position of Modification Type of Substituent General Effect on Activity Reference Compound Series
C4 Morpholino Increased PI3K inhibitory activity m-(4-morpholinoquinazolin-2-yl)benzamides nih.gov
C6/C7 Small lipophilic groups Modulation of activity and selectivity General quinazoline derivatives nih.gov
C2 Phenyl (unsubstituted) Baseline activity 4-phenylquinazoline-2-carboxamides nih.gov

Exploration of Substituent Effects on the Phenyl Ring of the Benzamide Moiety

The benzamide moiety, particularly its phenyl ring, presents a vector for modification that can fine-tune the electronic and steric properties of the molecule, thereby influencing its biological activity. In a closely related series of 4-phenylquinazoline-2-carboxamides, a systematic exploration of substituents on an N-benzyl-N-methylcarboxamide group provided significant insights that are applicable to the benzamide portion of the title compound. nih.gov

The study revealed that the nature and position of substituents on the phenyl ring are critical determinants of binding affinity for the translocator protein (TSPO), a target for this class of compounds. nih.gov

Electron-donating vs. Electron-withdrawing groups: The introduction of both electron-donating groups (EDGs) like methoxy (B1213986) (-OCH3) and electron-withdrawing groups (EWGs) like halogens (Cl, F) or trifluoromethyl (-CF3) has been explored. In general, EWGs appear to be beneficial for activity. nih.gov

Positional Isomerism: The position of the substituent on the phenyl ring is crucial. For many active analogues, substitution at the para (4-position) and meta (3-position) is well-tolerated or enhances activity, while ortho (2-position) substitution can sometimes lead to a decrease in potency, possibly due to steric hindrance that disrupts the optimal binding conformation. nih.govresearchgate.net

For the specific compound, 4-chloro-N-(4-phenylquinazolin-2-yl)benzamide, the chlorine atom is at the 4-position of the benzamide's phenyl ring. This placement is consistent with findings that para-substitution with an electron-withdrawing group is often favorable for the activity of related compounds. researchgate.net

Table 2: Effect of Phenyl Ring Substitution on the Benzamide Moiety of Related Quinazoline Analogues

Substituent (R) Position on Phenyl Ring Relative Biological Activity Example Compound Series
-H - Baseline 4-phenylquinazoline-2-carboxamides nih.gov
4-Cl para High 4-phenylquinazoline-2-carboxamides nih.gov
3-Cl meta Moderate to High 4-phenylquinazoline-2-carboxamides nih.gov
2-Cl ortho Low to Moderate 4-phenylquinazoline-2-carboxamides nih.gov
4-OCH3 para Moderate 4-phenylquinazoline-2-carboxamides nih.gov
3,4-diCl meta, para High Benzamides with quinoline-linked oxadiazole nih.gov

Impact of Halogenation (e.g., Chlorine at Position 4) on Biological Activity

Halogenation is a common and effective strategy in medicinal chemistry to enhance the biological activity, metabolic stability, and membrane permeability of drug candidates. The presence of the chlorine atom at the 4-position of the benzamide's phenyl ring in this compound is a deliberate design choice rooted in SAR principles.

The chlorine atom exerts its influence through a combination of electronic and steric effects:

Electronic Effects: As an electron-withdrawing group, chlorine can modulate the electronic distribution of the entire benzamide moiety. This can influence the strength of hydrogen bonds or other non-covalent interactions with the target protein.

Lipophilicity: The introduction of a chlorine atom increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach its intracellular target.

Steric Effects: The size of the chlorine atom can promote favorable steric interactions within the binding pocket of the target, potentially leading to a more stable drug-receptor complex.

In SAR studies of various quinazoline derivatives, para-halogen substitution has consistently been shown to be beneficial for activity. For instance, in a series of 4-phenylquinazoline-2-carboxamides, the 4-chloro substituted analogue demonstrated high affinity for its target. nih.gov Similarly, other studies have highlighted that compounds with EWGs, such as halogens, substituted at the para position often exhibit higher biological activity. researchgate.net This suggests that the 4-chloro substituent in the title compound is a key contributor to its biological profile.

Conformational Analysis and Bioactive Conformations

The three-dimensional structure and conformational flexibility of this compound are critical for its interaction with its biological target. The molecule possesses several rotatable bonds, particularly around the amide linkage and the bonds connecting the phenyl and quinazoline rings.

The bioactive conformation, which is the specific 3D arrangement the molecule adopts when it binds to its target, is of particular interest. While crystal structures of this specific compound bound to a target may not be publicly available, insights can be drawn from related molecules and SAR data.

The central amide bond (-CO-NH-) is expected to be relatively planar and can exist in cis or trans conformations, with the trans form being energetically favored. The relative orientation of the 4-phenylquinazoline (B11897094) and the 4-chlorobenzamide (B146232) moieties is determined by the torsion angles around the C(quinazoline)-N(amide) and N(amide)-C(carbonyl) bonds. These orientations dictate how the key pharmacophoric features are presented to the binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Drug Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel compounds and guiding the design of more potent analogues.

Several QSAR studies have been conducted on quinazoline derivatives, providing a framework for understanding the key molecular descriptors that govern their activity. researchgate.netnih.govigi-global.comfrontiersin.org For a series of N-((3-Benzamido-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(substituted) phenyl benzamide derivatives, QSAR models have been developed to correlate structural features with inhibitory activity on H+/K+-ATPase. researchgate.netigi-global.com These studies often identify descriptors related to electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP) as being critical for activity.

In the context of ligand-based drug design for this compound analogues, a QSAR model could be developed using a training set of synthesized compounds with known biological activities. The model would likely highlight the importance of:

Electronic descriptors for the benzamide ring, reflecting the impact of substituents like the 4-chloro group.

Steric descriptors for both the quinazoline and benzamide portions, defining the optimal size and shape for fitting into the target's binding site.

Hydrophobicity descriptors , indicating the role of lipophilicity in membrane permeability and target engagement.

Such a validated QSAR model would serve as a powerful predictive tool, allowing for the virtual screening of a library of designed analogues to prioritize the synthesis of compounds with the highest predicted potency. nih.gov This approach accelerates the drug discovery process by focusing resources on the most promising candidates.

Preclinical Pharmacological Evaluation of 4 Chloro N 4 Phenylquinazolin 2 Yl Benzamide in in Vitro and in Vivo Non Human Models

Efficacy Assessment in Relevant In Vitro Cellular Models

No data is currently available on the in vitro efficacy of 4-chloro-N-(4-phenylquinazolin-2-yl)benzamide in any cellular models.

Pharmacodynamic Profiling in In Vivo Animal Models (Excluding Clinical Outcomes)

There are no published studies detailing the pharmacodynamic properties of this compound in animal models.

Target Engagement and Occupancy Studies in Preclinical Systems

Information regarding the molecular target of this compound and any corresponding target engagement or occupancy studies in preclinical systems has not been reported in the available literature.

Selectivity and Off-Target Profiling Against Related Biomolecules

No data has been published on the selectivity profile of this compound or its potential off-target effects.

Exploratory In Vivo Studies in Disease Models (Preclinical, Non-Clinical)

There are no publicly accessible reports on the effects of this compound in any preclinical disease models.

Potential Therapeutic Avenues and Applications of 4 Chloro N 4 Phenylquinazolin 2 Yl Benzamide

Exploration of Specific Disease Indications Based on Mechanistic Insights

Mechanistic insights derived from analogous compounds suggest that 4-chloro-N-(4-phenylquinazolin-2-yl)benzamide could be a valuable candidate for treating a range of diseases, particularly in oncology, inflammation, and infectious diseases.

Oncology: The quinazoline (B50416) scaffold is a cornerstone of many anticancer agents. researchgate.net Derivatives of 4-anilinoquinazoline, a class to which the target compound is closely related, are known to function as inhibitors of receptor tyrosine kinases (RTKs) that are crucial for tumor growth and proliferation, such as the epidermal growth factor receptor (EGFR), platelet-derived growth factor receptor beta (PDGFR-β), and vascular endothelial growth factor receptor (VEGFR-2). nih.gov Furthermore, research has identified 6-benzamide containing 4-phenylquinazoline (B11897094) derivatives as novel and potent inhibitors of phosphoinositide 3-kinase delta (PI3Kδ). researchgate.net The PI3Kδ pathway is critical for the activation, proliferation, and survival of B-cells, and its dysregulation is implicated in various hematologic malignancies. researchgate.net Other related quinazoline compounds have also been investigated as tubulin polymerization inhibitors and Aurora A kinase inhibitors, both of which are validated strategies in cancer therapy. nih.govmdpi.com

Table 1: Potential Oncological Targets for the 4-phenylquinazoline-2-benzamide Scaffold

Target ClassSpecific Target(s)Therapeutic RationaleReference(s)
Receptor Tyrosine Kinases (RTKs)EGFR, VEGFR-2, PDGFR-βInhibition of tumor growth, angiogenesis, and metastasis. nih.gov
Phosphoinositide 3-Kinases (PI3Ks)PI3KδInduction of apoptosis in malignant B-cells; treatment of hematologic cancers. researchgate.net
Other KinasesAurora A KinaseDisruption of mitosis and cell division in cancer cells. mdpi.com
Cytoskeletal ProteinsTubulinInhibition of microtubule formation, leading to mitotic arrest and apoptosis. nih.gov

Inflammation: The PI3Kδ signaling pathway is not only vital in cancer but also plays a central role in the functioning of the immune system. Its inhibition can modulate immune responses, making it an attractive target for inflammatory and autoimmune diseases. researchgate.net The demonstrated activity of 6-benzamide containing 4-phenylquinazolines as PI3Kδ inhibitors suggests a strong potential for this compound in this area. researchgate.net Additionally, separate research on 1,4-dihydroquinazolin-3(2H)-yl benzamide (B126) derivatives has shown them to be potent anti-inflammatory agents through the inhibition of cyclooxygenase-1 and -2 (COX-1/2) enzymes. nih.gov This dual potential for targeting both PI3Kδ and COX pathways highlights the compound's promise in inflammatory conditions.

Anti-infectives: The quinazoline and benzamide scaffolds have a documented history of broad-spectrum anti-infective activity. Various derivatives have been reported to possess antibacterial, antifungal, antiparasitic, and antiviral properties. researchgate.netmdpi.com For instance, certain N-phenylbenzamide compounds have been investigated as potential agents against the Hepatitis B virus (HBV). nih.gov Given this precedent, this compound could be a valuable starting point for the development of novel anti-infective therapies.

Role of this compound as a Chemical Probe for Biological Processes

A chemical probe is a highly selective small molecule used as a tool to study a specific protein target's function in a biological system. Given the discovery of potent and selective PI3Kδ inhibitors based on the 6-benzamide-4-phenylquinazoline scaffold, this compound has the potential to be optimized into such a tool. researchgate.net

By refining its structure to maximize potency and selectivity for a single target, such as PI3Kδ, the compound could be used to:

Elucidate Target Biology: Investigate the specific roles of PI3Kδ in immune cell signaling, trafficking, and activation.

Validate Drug Targets: Confirm that the inhibition of a specific target leads to a desired therapeutic effect in cellular and animal models of disease.

Study Disease Mechanisms: Explore how the dysregulation of its target pathway contributes to the pathology of cancers or inflammatory disorders.

The development of a well-characterized chemical probe from this scaffold would be a significant contribution to understanding the intricate biology of its target protein.

Discussion on the Compound's Potential as a Lead Candidate for Drug Discovery Programs

A lead compound is a chemical starting point for a drug discovery program, demonstrating promising activity and physicochemical properties that can be optimized through medicinal chemistry. nih.gov this compound exhibits several characteristics that make it a strong lead candidate.

Privileged Scaffold: The quinazoline core is a well-established pharmacophore present in numerous approved drugs, indicating favorable drug-like properties. nih.govresearchgate.net

Demonstrated Biological Activity: Analogues have shown potent activity against clinically relevant targets like PI3Kδ and various receptor tyrosine kinases. nih.govresearchgate.net

Synthetic Tractability: The synthesis of related 4-anilinoquinazolines and N-(quinolin-2-yl)benzamides is well-documented, suggesting that a variety of derivatives can be efficiently created to explore the structure-activity relationship (SAR). nih.govmdpi.com

A drug discovery program centered on this lead would likely involve modifying the substitution patterns on both the benzamide and the phenylquinazoline rings to enhance potency, improve selectivity against other kinases, and optimize pharmacokinetic properties (absorption, distribution, metabolism, and excretion).

Table 2: Profile of this compound as a Lead Candidate

FeatureAssessmentRationaleReference(s)
Novelty HighThe specific combination of a 4-phenylquinazoline with a 2-benzamide linkage is a novel chemotype for targets like PI3Kδ. researchgate.net
Potency PromisingAnalogues have shown potent inhibition of key oncological and inflammatory targets. nih.govresearchgate.netnih.gov
Synthetic Accessibility HighEstablished synthetic routes for the quinazoline scaffold allow for rapid library generation. nih.govmdpi.com
"Drug-like" Core HighThe quinazoline moiety is a "privileged structure" in medicinal chemistry. nih.govresearchgate.net
Optimization Potential HighMultiple sites on the molecule (chloro and phenyl groups) are available for chemical modification to improve properties. researchgate.netmdpi.com

Repurposing Opportunities (conceptual, based on target profile)

Drug repurposing involves identifying new uses for existing or candidate drugs outside the scope of the original medical indication. Based on its likely target profile, this compound offers intriguing conceptual repurposing opportunities.

The primary target identified for this scaffold is PI3Kδ, an enzyme predominantly expressed in immune cells. researchgate.net While the initial focus for PI3Kδ inhibitors has been on B-cell cancers, their potent immunomodulatory effects open the door to other indications. If the compound is confirmed as a selective PI3Kδ inhibitor, it could be conceptually repurposed for the treatment of autoimmune diseases where B-cells play a significant pathogenic role, such as:

Rheumatoid Arthritis

Systemic Lupus Erythematosus (SLE)

Certain types of vasculitis

Multiple Sclerosis

This strategy leverages the compound's specific mechanism of action to address a different set of diseases that share a common underlying biological pathway.

Future Perspectives and Research Challenges for 4 Chloro N 4 Phenylquinazolin 2 Yl Benzamide

Identification of Novel Biological Targets and Therapeutic Applications

The quinazoline (B50416) core is a cornerstone in the development of targeted cancer therapies, with several FDA-approved drugs targeting receptor tyrosine kinases (RTKs) like EGFR and VEGFR. nih.gov Derivatives of 4-anilinoquinazoline, which are structurally related to the compound , have been extensively investigated as antitumor agents due to their ability to inhibit these kinases. nih.gov The presence of the 4-phenylquinazoline (B11897094) moiety suggests that 4-chloro-N-(4-phenylquinazolin-2-yl)benzamide could also exhibit activity against a range of cancer cell lines. Preliminary screenings of similar compounds have shown promising antiproliferative properties against human colorectal carcinoma, breast adenocarcinoma, and glioblastoma cells. nih.gov

Beyond oncology, quinazoline derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and antimalarial properties. derpharmachemica.comnih.gov The benzamide (B126) component is also a well-established pharmacophore present in drugs with diverse biological activities. cyberleninka.ru Therefore, future research should not be limited to anticancer applications. A comprehensive screening of this compound against a broad panel of biological targets is warranted. This could unveil novel therapeutic avenues in infectious diseases, inflammatory disorders, and neurodegenerative diseases.

Potential Therapeutic Applications:

Therapeutic AreaPotential TargetsRationale
Oncology EGFR, VEGFR, PDGFR, TubulinQuinazoline scaffold is a known kinase inhibitor; 4-anilinoquinazolines inhibit tubulin polymerization. nih.gov
Infectious Diseases Bacterial and Fungal EnzymesQuinazoline derivatives have shown antibacterial and antifungal activities. nih.gov
Inflammatory Disorders Cyclooxygenase (COX), CytokinesCertain quinazoline derivatives possess anti-inflammatory properties. researchgate.net
Malaria Plasmodium falciparum enzymesQuinazolinone-2-carboxamide derivatives have been identified as novel antimalarials. acs.org

Strategies for Further Structural Optimization and Lead Optimization

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of a lead compound. For quinazoline derivatives, substitutions at various positions of the heterocyclic ring system have been shown to significantly impact their biological activity. nih.gov

Key Optimization Strategies:

Modification of the Benzamide Moiety: The 4-chloro substituent on the benzamide ring is a good starting point for modification. Introducing different electron-donating or electron-withdrawing groups at the ortho-, meta-, and para-positions could modulate the electronic properties and binding affinity of the molecule.

Substitution on the Phenyl Ring of the Quinazoline: The phenyl group at the 4-position of the quinazoline ring offers another site for structural modification. The addition of various substituents could enhance target-specific interactions and improve pharmacokinetic properties.

Alterations to the Quinazoline Core: While the core structure is likely essential for its fundamental activity, minor modifications, such as the introduction of substituents at the 6- or 7-positions of the quinazoline ring, have been shown to influence the potency of related compounds. nih.gov However, for some 4-anilinoquinazolines, substitutions at these positions decreased potency for apoptosis induction, highlighting the need for careful evaluation. nih.gov

Isosteric Replacements: Replacing the amide linker with other functional groups, such as a sulfonamide or a reversed amide, could lead to improved metabolic stability and bioavailability.

A systematic SAR study, guided by computational modeling and in vitro screening, will be instrumental in identifying derivatives with enhanced therapeutic potential.

Integration with Advanced Drug Delivery Systems (Conceptual Approaches)

The clinical translation of promising small molecules is often hampered by poor solubility, low bioavailability, and off-target toxicity. Advanced drug delivery systems offer a potential solution to these challenges. For a hydrophobic molecule like this compound, several conceptual approaches could be explored.

Potential Drug Delivery Systems:

Delivery SystemPotential Advantages
Nanoparticle Encapsulation Improved solubility and bioavailability, passive targeting to tumor tissues via the enhanced permeability and retention (EPR) effect.
Liposomal Formulation Reduced systemic toxicity, potential for targeted delivery by surface modification with ligands.
Polymer-Drug Conjugates Increased half-life, controlled drug release, potential for active targeting.

These advanced formulations could significantly enhance the therapeutic index of this compound, making it a more viable candidate for clinical development.

Challenges in Translational Research and Preclinical Development (excluding human trials)

The path from a promising lead compound to a clinically approved drug is fraught with challenges. For this compound, several hurdles will need to be overcome during preclinical development.

A primary challenge is the potential for off-target effects and associated toxicities. The quinazoline and benzamide scaffolds are known to interact with a wide range of biological targets, which could lead to unforeseen side effects. Thorough preclinical toxicology studies, including in vitro cytotoxicity assays and in vivo animal studies, will be essential to establish a safe therapeutic window.

Another significant challenge is the development of drug resistance, a common issue with targeted therapies, particularly in oncology. mdpi.com Investigating the potential mechanisms of resistance to this compound early in the preclinical phase will be crucial for developing strategies to overcome it, such as combination therapies.

Furthermore, the physicochemical properties of the compound, such as its solubility and metabolic stability, will need to be carefully characterized and optimized to ensure adequate oral bioavailability and a favorable pharmacokinetic profile.

Emerging Methodologies for Deeper Mechanistic Understanding

A thorough understanding of a drug's mechanism of action is paramount for its successful development and clinical application. Several emerging methodologies can be employed to elucidate the precise molecular mechanisms of this compound.

Advanced Mechanistic Study Techniques:

Chemoproteomics: This technique can be used to identify the direct protein targets of the compound in a cellular context, providing unbiased insights into its mechanism of action.

CRISPR-Cas9 Genome Editing: CRISPR-based genetic screens can help to identify genes that are essential for the compound's activity, thereby revealing its functional pathways.

High-Content Imaging and Analysis: This approach allows for the multiparametric analysis of cellular phenotypes upon treatment with the compound, providing a detailed picture of its effects on cellular processes such as apoptosis, cell cycle progression, and morphology. mdpi.com

Computational Modeling and Simulation: Molecular docking and dynamic simulations can provide insights into the binding mode of the compound with its putative targets, guiding further structural optimization.

By leveraging these advanced methodologies, researchers can gain a comprehensive understanding of how this compound exerts its biological effects, which will be invaluable for its future development.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-chloro-N-(4-phenylquinazolin-2-yl)benzamide, and how are intermediates characterized?

  • Methodology : Synthesis typically involves sequential steps:

  • Step 1 : Preparation of the quinazolin-2-amine core via cyclocondensation of substituted anthranilic acid derivatives with benzaldehyde derivatives under acidic conditions .
  • Step 2 : Chlorination at the 4-position of the quinazoline ring using POCl₃ or SOCl₂, followed by coupling with 4-chlorobenzoyl chloride via nucleophilic acyl substitution .
  • Intermediate characterization : LC-MS for purity assessment, ¹H/¹³C NMR for structural confirmation (e.g., distinguishing benzamide NH protons at δ 10–12 ppm) .

Q. Which spectroscopic and crystallographic methods are critical for confirming the compound’s structure?

  • Spectroscopy :

  • FT-IR : Confirmation of amide C=O stretch (~1650 cm⁻¹) and aromatic C-Cl stretches (~700 cm⁻¹) .
  • NMR : Integration ratios for aromatic protons and coupling constants to verify substitution patterns .
    • Crystallography : Single-crystal X-ray diffraction (e.g., SHELX refinement) to resolve bond lengths/angles (e.g., C-Cl bond ≈ 1.73 Å) and validate planarity of the quinazoline-benzamide system .

Q. What preliminary biological screening approaches are used to assess its antibacterial potential?

  • Target-based assays : Inhibition of bacterial acyl carrier protein phosphopantetheinyl transferase (AcpS-PPTase) via fluorescence polarization assays (IC₅₀ values reported in µM range) .
  • Whole-cell assays : MIC determination against Gram-positive pathogens (e.g., S. aureus) using broth microdilution, with controls for cytotoxicity in mammalian cell lines .

Advanced Research Questions

Q. How can contradictory data on enzyme inhibition (e.g., AcpS-PPTase vs. Sfp-PPTase) be reconciled?

  • Hypothesis : Differential binding affinities due to structural variations in PPTase isoforms.
  • Methodology :

  • Crystallographic studies : Co-crystallize the compound with both enzymes to compare binding modes (e.g., hydrogen bonding with Ser-99 in AcpS vs. hydrophobic interactions in Sfp) .
  • Mutagenesis : Replace key residues (e.g., AcpS Ser-99Ala) to test impact on IC₅₀ .
    • Data reconciliation : Use surface plasmon resonance (SPR) to measure dissociation constants (KD) and validate selectivity .

Q. What strategies optimize the amidation step to mitigate low yields from steric hindrance?

  • Reaction engineering :

  • Solvent optimization : Replace DMF with THF to reduce viscosity and improve reactant diffusion .
  • Catalyst screening : Test HOBt/DCC vs. DMAP for enhanced coupling efficiency .
    • Analytical QC : Monitor reaction progress via in-situ IR for amide bond formation (disappearance of acyl chloride peak at ~1800 cm⁻¹) .

Q. How can computational modeling predict SAR for trifluoromethyl-substituted analogs?

  • Approach :

  • Docking studies : Use AutoDock Vina to simulate binding to AcpS-PPTase active site, focusing on hydrophobic pockets accommodating CF₃ groups .
  • MD simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories (RMSD < 2.0 Å indicates stable binding) .
    • Validation : Synthesize top-scoring analogs (e.g., 4-CF₃ substitution) and correlate docking scores with experimental IC₅₀ .

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4-chloro-N-(4-phenylquinazolin-2-yl)benzamide
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4-chloro-N-(4-phenylquinazolin-2-yl)benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.